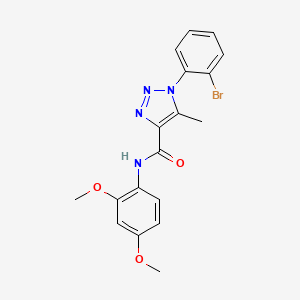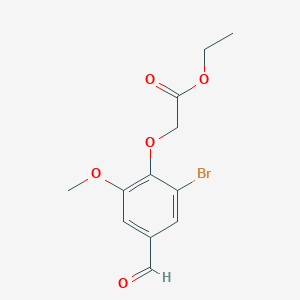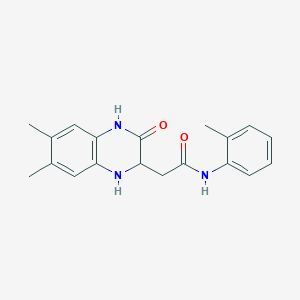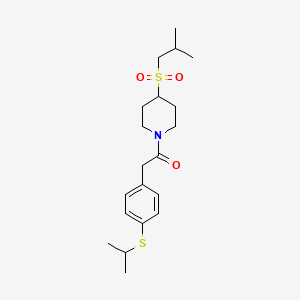![molecular formula C14H13N3O2 B2868274 4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid CAS No. 1195566-75-6](/img/structure/B2868274.png)
4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid is an organic compound with the molecular formula C14H13N3O2 It is characterized by the presence of a pyridine ring and a benzoic acid moiety connected through a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid typically involves the condensation reaction between 2-acetylpyridine and 4-hydrazinobenzoic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. Additionally, its hydrazone linkage allows it to act as a reactive intermediate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-[(2E)-2-(1-pyridin-4-ylethylidene)hydrazinyl]benzoic acid
- 4-[(2E)-2-(1-pyridin-3-ylethylidene)hydrazinyl]benzoic acid
- 4-[(2E)-2-(1-pyridin-2-ylmethylidene)hydrazinyl]benzoic acid
Uniqueness
4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10(13-4-2-3-9-15-13)16-17-12-7-5-11(6-8-12)14(18)19/h2-9,17H,1H3,(H,18,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPMTLOPTFVWHH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)C(=O)O)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)
![1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride](/img/structure/B2868192.png)
![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868200.png)


![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B2868204.png)
![3-{[1-(Quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2868205.png)

![5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2868209.png)
![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868212.png)

